molecular formula C15H13N3O4 B3748135 N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide

N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide

Cat. No.: B3748135
M. Wt: 299.28 g/mol
InChI Key: APZHFSANBVBWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the benzoxadiazole family This compound is known for its unique structural features, which include a benzoxadiazole ring fused with a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide typically involves the reaction of 2,1,3-benzoxadiazole derivatives with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoxadiazole ring or the dimethoxybenzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Employed in bioimaging and as a marker for tracking cellular processes.

    Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to metal ions, leading to changes in fluorescence properties that can be used for imaging and detection. Additionally, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

  • N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine
  • 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol

Comparison: N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to other benzoxadiazole derivatives, it may exhibit different fluorescence characteristics, reactivity, and biological activity, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-10-6-9(7-11(8-10)21-2)15(19)16-12-4-3-5-13-14(12)18-22-17-13/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZHFSANBVBWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NON=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-benzoxadiazol-4-yl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.